2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
2,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound with a unique structure that incorporates benzene, sulfonamide, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves several steps, starting with the preparation of key intermediates:
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride: : This intermediate can be synthesized from 2,5-dimethoxybenzoic acid via sulfonylation using chlorosulfonic acid, followed by purification.
Formation of Tetrahydroquinoline Intermediate: : The tetrahydroquinoline moiety can be prepared via Povarov reaction, which involves the cycloaddition of anilines, aldehydes, and dienophiles.
Sulfonamide Formation: : The final compound is obtained by reacting the tetrahydroquinoline intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine, under controlled temperature and stirring.
Industrial Production Methods
Industrial-scale production often optimizes these synthetic routes by employing continuous flow chemistry, which offers better control over reaction conditions and yields. Advanced techniques like microwave-assisted synthesis and high-throughput screening might be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions to yield quinoline derivatives.
Reduction: : Reduction reactions might lead to the cleavage of the sulfonyl group, producing primary amine derivatives.
Substitution: : Nucleophilic substitution can modify the aromatic ring or sulfonamide group.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as KMnO4 or CrO3.
Reduction: : Involves reducing agents like LiAlH4 or NaBH4.
Substitution: : Requires nucleophiles such as thiols or amines under basic conditions.
Major Products
These reactions can produce a variety of products, including substituted sulfonamides, reduced amines, and oxidized quinolines, depending on the reaction conditions and reagents used.
Scientific Research Applications
The compound has extensive applications in scientific research:
Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecular architectures.
Biology: : Investigated for its potential as an inhibitor of enzymes or receptors due to its unique structure.
Medicine: : Explored for its therapeutic potential, particularly in the design of new drugs for treating diseases.
Industry: : Employed in the production of specialty chemicals and materials, thanks to its reactive functional groups.
Mechanism of Action
The biological activity of 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve binding to these targets and inhibiting their activity, thereby modulating biochemical pathways. The sulfonamide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: : Similar but lacks the tetrahydroquinoline moiety.
N-(6-Quinolinyl)benzenesulfonamide: : Similar but lacks the dimethoxy substitution.
Propane-1-sulfonyl-quinolin-6-yl derivatives: : Share the tetrahydroquinoline core but differ in side chains.
Uniqueness
The combination of benzene, sulfonamide, and tetrahydroquinoline moieties with specific functional group substitutions gives 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide unique physicochemical properties, making it a valuable compound for diverse research and industrial applications.
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Properties
IUPAC Name |
2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)20-14-17(27-2)8-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQJICUSOQBDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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